Boc-(S)-3-Amino-4-(3-thienyl)-butyric acid
Description
Overview of Unnatural β-Amino Acid Derivatives in Medicinal Chemistry and Peptide Science
Unnatural amino acids are non-proteinogenic amino acids, meaning they are not among the 20 standard amino acids genetically coded for in proteins. cpcscientific.comsigmaaldrich.com These compounds, which can be synthesized chemically or found in nature, are crucial tools in modern medicinal chemistry and drug discovery. cpcscientific.comsigmaaldrich.com Their structural diversity and functional versatility allow them to be used as molecular scaffolds for building combinatorial libraries and as key components in pharmaceutical agents. cpcscientific.com
The incorporation of unnatural β-amino acid derivatives into peptides is a key strategy for overcoming the inherent limitations of natural peptide-based drugs, such as poor plasma stability and low bioavailability. jpt.comcreative-peptides.com Because these amino acids are not typically recognized by enzymes, they are resistant to proteolytic degradation. cpcscientific.com This enhanced stability is a significant advantage in drug design. Furthermore, introducing these derivatives can modify the secondary and tertiary structure of a peptide, which can be used to enhance receptor binding, improve selectivity, and stabilize specific conformations like helices or turns. jpt.comcreative-peptides.com This leads to the creation of peptidomimetics with improved potency and pharmacokinetic profiles. sigmaaldrich.com
Significance of Chiral β-Amino Acids as Versatile Synthetic Building Blocks
Chirality is a fundamental concept in medicinal chemistry, as the stereochemistry of a molecule often dictates its biological activity. Chiral amino acids are invaluable as enantiomerically pure building blocks for asymmetric synthesis, a process that aims to create complex molecules with a specific three-dimensional arrangement. ull.esresearchgate.netacs.org For decades, chemists have utilized naturally occurring amino acids as chiral precursors, reagents, auxiliaries, and organocatalysts to construct a vast range of biologically active target molecules for the pharmaceutical and agrochemical industries. researchgate.netacs.org
The use of chiral β-amino acids extends these synthetic possibilities. ull.es They serve as foundational components for synthesizing more complex structures, including other amino acids, β-lactams, and various nitrogen-containing compounds. acs.orgnovartis.com The defined stereocenter and multiple functional groups within a chiral amino acid allow for well-designed, stereoselective reactions, ensuring the final product has the correct and desired spatial orientation crucial for its interaction with biological targets. acs.org The development of elegant asymmetric synthesis routes has made a wide array of modified amino acids accessible, simplifying what were once long and difficult synthetic pathways. nih.gov
Chemical Identity and Stereochemical Purity of Boc-(S)-3-Amino-4-(3-thienyl)-butyric Acid within This Class
This compound is a specific, non-proteinogenic β-amino acid derivative that embodies the principles of modern synthetic building blocks. Its chemical identity is defined by several key features: a β-amino acid core, a thienyl side chain, a specific stereochemical configuration (S), and a tert-butoxycarbonyl (Boc) protecting group.
The β-amino acid structure signifies that the amino group is attached to the third carbon (the β-carbon) from the carboxyl group. This structure is fundamental to its role in creating peptides with altered backbones and enhanced stability.
The thienyl group , a sulfur-containing aromatic heterocycle, is a privileged pharmacophore in medicinal chemistry. nih.gov Its incorporation can enhance biological activity through various mechanisms. nih.gov The aromatic nature of the thiophene (B33073) ring allows it to participate in π-stacking interactions with biological targets, while the sulfur atom can engage in hydrogen bonding, potentially increasing binding affinity and selectivity. nih.govnbinno.com Thiophene derivatives are found in numerous FDA-approved drugs and are explored for a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. nih.govnih.gov
The (S)-stereochemistry denotes a specific and pure three-dimensional arrangement at the chiral center. Maintaining high stereochemical purity is critical, as different enantiomers of a drug can have vastly different biological activities or toxicities. As a chiral building block, the defined (S)-configuration of this compound ensures that it can be used in stereoselective syntheses to produce enantiomerically pure final products.
The Boc (tert-butoxycarbonyl) group is a widely used protecting group for the amine functional group in peptide synthesis. It is stable under many reaction conditions but can be easily and selectively removed under mild acidic conditions. sigmaaldrich.com This allows for the sequential addition of amino acids during peptide synthesis without unwanted side reactions, making it an invaluable tool for the controlled construction of complex peptides.
Below are the specific chemical properties of this compound.
Interactive Data Table: Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 270263-00-8 |
| Molecular Formula | C₁₃H₁₉NO₄S |
| Molecular Weight | 285.36 g/mol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-thiophen-3-ylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-13(2,3)18-12(17)14-10(7-11(15)16)6-9-4-5-19-8-9/h4-5,8,10H,6-7H2,1-3H3,(H,14,17)(H,15,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIXJPLQPAOBBV-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CSC=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CSC=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501158136 | |
| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-thiophenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501158136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270263-00-8 | |
| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-thiophenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=270263-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-thiophenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501158136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Boc S 3 Amino 4 3 Thienyl Butyric Acid
Enantioselective Synthesis Strategies for Chiral β-Amino Acids
The primary challenge in synthesizing Boc-(S)-3-Amino-4-(3-thienyl)-butyric acid lies in the stereoselective formation of the chiral center at the C-3 position. Several strategies have been developed to achieve high enantiopurity.
Asymmetric Catalytic Approaches for Carbon-Carbon Bond Formation
Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
Asymmetric hydrogenation of β-enamino esters is a powerful and widely used method for the synthesis of chiral β-amino acids. This approach typically involves the hydrogenation of a prochiral β-acylaminoacrylate precursor using a chiral transition metal catalyst. While a direct example for the 3-thienyl derivative is not prominently documented in publicly available literature, the synthesis of structurally analogous compounds, such as the key intermediate for Sitagliptin, (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, provides a well-established template for this methodology. acs.org
The general process involves the synthesis of a β-aryl-β-enamino ester, which is then subjected to hydrogenation in the presence of a chiral catalyst, commonly based on rhodium (Rh) or ruthenium (Ru) complexed with chiral phosphine (B1218219) ligands. For instance, a rhodium catalyst paired with a chiral ferrocenyl ligand can be used to achieve high enantioselectivity. acs.org The subsequent in situ protection of the resulting amino group with Di-tert-butyl dicarbonate (B1257347) (Boc₂O) yields the desired Boc-protected β-amino acid ester with high enantiomeric excess (ee), which can often be further enhanced to >99% ee through crystallization. acs.org
Table 1: Representative Catalysts for Asymmetric Hydrogenation of Enamines This table is based on analogous syntheses of similar β-amino acids.
| Catalyst System | Ligand Type | Typical Enantiomeric Excess (ee) | Reference |
| [Rh(COD)Cl]₂ / Chiral Ferrocenyl Ligand | Ferrocenyl Phosphine | 93-97% | acs.org |
| Ru-Phosphine Complexes | Chiral Diphosphine | >95% | hilarispublisher.com |
Organocatalysis has emerged as a significant alternative to metal-based catalysis, utilizing small organic molecules to catalyze asymmetric transformations. For the synthesis of chiral β-amino acids, the organocatalytic Michael addition of nucleophiles to nitroolefins or α,β-unsaturated carbonyl compounds is a common strategy.
A plausible organocatalytic route to this compound could involve the conjugate addition of a suitable nucleophile to a derivative of 3-(3-thienyl)propenoic acid. Chiral bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds combined with a tertiary amine (e.g., derived from Cinchona alkaloids), are known to effectively catalyze such reactions with high enantioselectivity. researchgate.netmdpi.com These catalysts activate the electrophile through hydrogen bonding while the amine base activates the nucleophile, guiding the stereochemical outcome of the reaction. For example, the Michael addition of malonates or aldehydes to nitroolefins catalyzed by chiral thioureas can yield adducts that serve as precursors to β-amino acids. researchgate.netmdpi.com
Chiral Auxiliary-Mediated Synthetic Routes
The use of chiral auxiliaries is a classical and reliable method for stereocontrol in synthesis. A chiral auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. wikipedia.org
For the synthesis of β-amino acids, Evans oxazolidinone auxiliaries are particularly effective. A potential route to this compound using this method would start with the acylation of a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, with an appropriate acyl chloride. The resulting N-acyloxazolidinone can then undergo a stereoselective Mannich-type reaction. The titanium enolate of this species can react with an imine, with the stereochemistry being directed by the chiral auxiliary. Subsequent removal of the auxiliary group under mild conditions yields the desired chiral β-amino acid. This methodology has been successfully applied to the synthesis of various β²-amino acids. researchgate.net
Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Key Feature | Reference |
| Evans Oxazolidinones | Aldol, Alkylation, Mannich Reactions | High diastereoselectivity via chelation control. | researchgate.net |
| Camphorsultam | Michael Additions, Claisen Rearrangements | Effective steric shielding. | wikipedia.org |
| Pseudoephedrine | Alkylation of Amides | Forms rigid chelated enolates. | wikipedia.org |
Derivation from Chiral Pool Precursors
The chiral pool synthesis strategy utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids or sugars, as starting materials. This approach leverages the existing stereocenters of the starting material to build the target molecule.
L-aspartic acid is an ideal chiral pool precursor for the synthesis of (S)-β-amino acids. A well-documented synthesis of (R)-(+)-Boc-Iturinic Acid from aspartic acid illustrates a viable pathway. researchgate.net A similar strategy could be adapted for this compound. The synthesis would involve the selective reduction of the α-carboxyl group of a suitably protected L-aspartic acid derivative to an alcohol, followed by its conversion to a leaving group. This intermediate can then undergo displacement by a 3-thienyl organometallic reagent (e.g., a Grignard or cuprate (B13416276) reagent) to introduce the thiophene (B33073) side chain.
Alternatively, a route analogous to the synthesis of a Sitagliptin intermediate from L-methionine has been reported. figshare.com This process involves converting the α-amino acid into a chiral aziridine (B145994). The subsequent regioselective ring-opening of this aziridine with a (3-thienyl)magnesium bromide reagent would install the thienyl moiety at the C4 position. The resulting β-amino alcohol can then be oxidized to afford the target carboxylic acid. figshare.com
Regioselective Functionalization for Thiophene Ring Incorporation
The incorporation of the 3-thienyl group requires regioselective functionalization of the thiophene ring. Thiophene is an electron-rich aromatic heterocycle, and its reactivity towards electrophiles is position-dependent. The C2 and C5 positions are generally more reactive than the C3 and C4 positions. Therefore, direct electrophilic substitution on thiophene itself would predominantly yield the 2-substituted isomer.
To achieve the desired 3-substitution pattern, strategies involving directed ortho metalation or the use of pre-functionalized thiophene precursors are necessary. A common and effective method is the regioselective lithiation of a 3-substituted thiophene derivative. For example, starting with 3-bromothiophene, a bromine-lithium exchange reaction using an organolithium reagent like n-butyllithium at low temperatures would generate 3-lithiothiophene. This potent nucleophile can then be reacted with a suitable electrophile that will ultimately form the butyric acid side chain. For instance, reaction with a protected chiral epoxide or aziridine derived from a chiral pool starting material (as discussed in section 2.1.3) would be a convergent approach to install the side chain with the correct stereochemistry. The regioselectivity of thiophene lithiation can be controlled by directing groups or by the specific reaction conditions employed. acs.orgnih.gov
Strategic Role of the Boc-Protecting Group in Multi-Step Synthesis
The primary role of the Boc group is to temporarily mask the nucleophilicity of the amino functionality. This protection prevents the amine from participating in undesired side reactions during subsequent synthetic transformations that target other parts of the molecule, such as the carboxylic acid group. The Boc group is typically introduced by reacting the free amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
The stability of the Boc group is a key attribute. It is resistant to a variety of reagents and reaction conditions, including many nucleophiles, bases, and catalytic hydrogenation. This robustness allows for a broad scope of chemical manipulations on other functional groups within the molecule without compromising the integrity of the amino protection.
Crucially, the Boc group is readily cleaved under mildly acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). This deprotection strategy is highly efficient and selective, leaving other acid-sensitive groups, if chosen carefully, intact. The byproducts of the deprotection, isobutylene (B52900) and carbon dioxide, are volatile and easily removed, simplifying the purification process.
Orthogonal Protection Strategies for Amine and Carboxyl Functionalities
In the synthesis of complex molecules like this compound, which possesses both an amino and a carboxyl group, an orthogonal protection strategy is often essential. This approach allows for the selective deprotection of one functional group in the presence of the other, enabling sequential and controlled chemical modifications.
A common orthogonal strategy involves protecting the amine with the acid-labile Boc group and the carboxylic acid with a base-labile ester, such as a methyl or ethyl ester, or a hydrogenolysis-labile group like a benzyl (B1604629) ester. This setup allows for the selective removal of either protecting group without affecting the other.
For instance, if the carboxylic acid is protected as a benzyl ester, the Boc group can be removed with TFA to liberate the amine for a subsequent coupling reaction. Conversely, the benzyl ester can be cleaved by catalytic hydrogenation (e.g., using H₂/Pd-C) while the Boc group remains intact. This orthogonality provides the synthetic chemist with a high degree of flexibility and control over the synthetic sequence.
The combination of the Boc group for the amine and the 9-fluorenylmethoxycarbonyl (Fmoc) group for another functionality (or vice-versa in some specialized applications) is another cornerstone of orthogonal protection in peptide synthesis. The Fmoc group is stable to acidic conditions used for Boc removal but is readily cleaved by bases like piperidine. This Boc/Fmoc strategy is a powerful tool for the synthesis of complex peptides and modified amino acids.
| Protecting Group | Chemical Structure | Lability | Common Deprotection Reagents |
| Boc | -(C=O)O-C(CH₃)₃ | Acid-labile | Trifluoroacetic acid (TFA), HCl |
| Fmoc | -(C=O)O-CH₂-Fluorenyl | Base-labile | Piperidine |
| Benzyl (Bn) | -CH₂-C₆H₅ | Hydrogenolysis | H₂, Palladium on Carbon (Pd-C) |
| Methyl/Ethyl Ester | -(C=O)O-CH₃/CH₂CH₃ | Base-labile | LiOH, NaOH |
Process Development and Optimization for High-Yield and High-Enantiopurity Production
The transition from a laboratory-scale synthesis to a large-scale industrial process for this compound necessitates rigorous process development and optimization. The primary goals are to maximize the chemical yield and ensure the highest possible enantiomeric purity, while also considering factors like cost-effectiveness, safety, and environmental impact.
Key aspects of process optimization include the careful selection of starting materials, reagents, and solvents. For instance, in the Boc-protection step, the choice of base and solvent system can significantly influence the reaction rate and yield. While triethylamine (B128534) is commonly used, other organic or inorganic bases may offer advantages in terms of cost or ease of removal. google.com Similarly, the reaction temperature and time are critical parameters that need to be fine-tuned to ensure complete reaction and minimize the formation of byproducts.
The enantioselectivity of the synthesis is of paramount importance. In many synthetic routes for chiral β-amino acids, the stereochemistry is established through asymmetric catalysis or the use of chiral auxiliaries. Optimization of these stereochemistry-determining steps is crucial. This may involve screening different chiral catalysts or ligands, adjusting reaction conditions to enhance stereocontrol, and developing robust methods for removing any undesired enantiomer.
Methodologies for Impurity Control and Product Quality in β-Amino Acid Synthesis
Maintaining high product quality and controlling impurities are critical aspects of the process development for any pharmaceutical intermediate. For this compound, a thorough understanding of the potential impurities that can arise during the synthesis is essential for developing effective control strategies.
Potential impurities can originate from starting materials, reagents, or side reactions occurring during the synthesis. Common impurities in the synthesis of Boc-protected amino acids can include the corresponding unprotected amino acid, over-alkylation products, and diastereomers if the stereocontrol is not absolute. In the context of the thienyl moiety, impurities related to reactions on the thiophene ring could also be a consideration under certain conditions.
A robust impurity control strategy involves several key components:
In-process Controls (IPCs): Regular monitoring of the reaction progress and purity at various stages of the synthesis using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for the early detection of any deviations from the expected reaction pathway and the formation of impurities.
Purification Techniques: The development of efficient purification methods is crucial for removing impurities from the final product. For this compound, which is a solid, recrystallization is often a highly effective method for achieving high purity. The choice of solvent system for recrystallization is critical and needs to be carefully optimized to maximize the recovery of the desired product while effectively removing impurities. Chromatographic techniques, such as column chromatography, can also be employed, particularly for removing closely related impurities. google.com
Analytical Method Validation: The analytical methods used for quality control must be validated to ensure they are accurate, precise, and specific for the detection and quantification of the target compound and its potential impurities.
| Impurity Type | Potential Source | Control/Removal Method |
| Unprotected Amino Acid | Incomplete Boc-protection or premature deprotection. | Optimization of protection reaction; Recrystallization. |
| Diastereomers/Enantiomers | Incomplete stereocontrol in the asymmetric step. | Optimization of chiral catalyst/auxiliary; Chiral HPLC or diastereomeric salt resolution. |
| Condensation Impurities | Side reactions between activated intermediates. | Control of reaction temperature and stoichiometry; Chromatography. google.com |
| Reagent-related Impurities | Impurities in starting materials or reagents. | Use of high-purity raw materials; Purification of intermediates. |
By implementing a comprehensive approach that combines strategic protection, process optimization, and rigorous impurity control, it is possible to develop a robust and efficient manufacturing process for high-quality this compound, a key building block for the pharmaceutical industry.
Applications As a Chiral Synthon in Complex Organic Synthesis
Utilization in Peptidomimetic Chemistry
The structural features of Boc-(S)-3-Amino-4-(3-thienyl)-butyric acid make it an excellent candidate for use in peptidomimetic chemistry. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability or bioavailability. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino function in peptide synthesis, preventing unwanted side reactions during the coupling process. nih.gov
This compound is a β-amino acid, distinguished from the proteinogenic α-amino acids by the presence of an additional carbon atom in its backbone. The incorporation of such β-amino acids into a peptide chain results in the formation of β-peptides or hybrid α/β-peptides.
The synthesis of these peptides typically follows the principles of solid-phase peptide synthesis (SPPS). peptide.com The Boc-protected β-amino acid is activated and coupled to a growing peptide chain that is anchored to a solid resin support. The Boc group is stable under the coupling conditions but can be readily removed using a mild acid, such as trifluoroacetic acid (TFA), to allow for the addition of the next amino acid in the sequence. peptide.comyoutube.com The inclusion of the thienyl side chain from the title compound can introduce unique steric and electronic properties into the final peptide analog.
Table 1: Key Steps in Incorporating this compound into a Peptide Chain
| Step | Description | Reagents/Conditions | Purpose |
| 1. Deprotection | Removal of the N-terminal protecting group (e.g., Fmoc or Boc) from the resin-bound peptide. | Piperidine (for Fmoc) or Trifluoroacetic Acid (TFA) (for Boc). | Exposes a free amine for the next coupling reaction. |
| 2. Activation | The carboxylic acid of this compound is activated to form a reactive species. | Coupling reagents like DCC/HOBt or HBTU. | Facilitates the formation of the new amide (peptide) bond. |
| 3. Coupling | The activated β-amino acid is added to the resin-bound peptide. | The reaction mixture is gently agitated. | Forms the new peptide bond, elongating the chain. |
| 4. Washing | The resin is thoroughly washed. | Solvents like Dichloromethane (B109758) (DCM) and Dimethylformamide (DMF). | Removes excess reagents and byproducts before the next cycle. |
The introduction of a β-amino acid into a peptide backbone has a profound impact on its three-dimensional structure. The extra carbon atom increases the flexibility of the backbone, allowing it to adopt unique and stable secondary structures, such as various helices and turns, that are not accessible to natural α-peptides. This conformational constraint is a key determinant of the molecule's biological activity. nih.gov
By forcing a peptide analog into a specific, stable conformation, the binding affinity and selectivity for its biological target can be significantly enhanced. nih.gov The thienyl side chain can further influence bioactivity through specific interactions (e.g., hydrophobic or π-stacking) with the target receptor or enzyme. This strategy of conformational constraint is a powerful tool in drug design, aiming to create peptide analogs with improved potency and metabolic stability, as the unnatural backbone is often more resistant to degradation by proteases. nih.gov
Table 2: Influence of β-Amino Acid Incorporation on Peptide Properties
| Property | Effect of β-Amino Acid Inclusion | Rationale |
| Secondary Structure | Induces novel helical and turn conformations. | The altered backbone geometry favors different folding patterns compared to α-peptides. |
| Proteolytic Stability | Increased resistance to enzymatic degradation. | Proteases are specific for α-peptide bonds; the β-peptide backbone is not recognized as a substrate. |
| Bioactivity | Can be enhanced or modified. | A constrained conformation can "lock" the peptide into its bioactive shape, improving target binding. nih.gov |
| Receptor Selectivity | Potentially increased. | The rigid structure can reduce off-target binding by presenting a more specific pharmacophore. |
Intermediate in the Synthesis of Therapeutically Relevant Molecules
Beyond peptidomimetics, this compound is a critical intermediate for the synthesis of a range of small molecule therapeutics. nbinno.com Its utility stems from its status as a chiral pool starting material, providing a pre-defined stereocenter that is often essential for the biological activity of the final drug product.
This compound serves as a foundational component for building more complex molecular architectures. nbinno.com The Boc-protected amine and the carboxylic acid functional groups allow for sequential chemical modifications, while the thienyl ring can be a key pharmacophoric element or a handle for further functionalization. Its use is particularly prominent in the synthesis of active pharmaceutical ingredients (APIs) where a β-amino acid moiety is central to the drug's mechanism of action. nbinno.com
One of the most significant applications of β-amino acids is in the synthesis of Dipeptidyl Peptidase-IV (DPP-4) inhibitors, a class of oral medications used to treat type 2 diabetes. nih.gov Sitagliptin, the first approved drug in this class, features a β-amino acid core structure. nih.govnih.gov
While Sitagliptin itself contains a trifluorophenyl group, analogs incorporating a thienyl ring have been explored. The synthesis of these DPP-4 inhibitors often involves the coupling of a chiral β-amino acid intermediate, such as this compound or a closely related analog, with a heterocyclic amine. mdpi.com The β-amino acid portion of the molecule is crucial as it mimics the natural substrates of the DPP-4 enzyme, allowing the drug to bind to the active site and inhibit its function. nih.gov This inhibition increases the levels of incretin hormones, which in turn enhances insulin secretion and improves glucose control. dovepress.com
Table 3: Examples of β-Amino Acid Precursors in DPP-4 Inhibitor Synthesis
| DPP-4 Inhibitor | Key β-Amino Acid Precursor |
| Sitagliptin | (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid. chemicalbook.com |
| Sitagliptin Analogs | (S)-3-Amino-4-(3-thienyl)-butyric acid derivatives. |
| Other DPP-4 Inhibitors | Various substituted β-amino acid derivatives. mdpi.com |
In modern drug discovery, the synthesis of small molecule libraries is a key strategy for identifying new drug leads. The thienyl-β-amino acid structure serves as an excellent scaffold for creating such libraries. A scaffold is a core molecular structure to which a variety of chemical substituents can be attached, generating a large number of structurally related compounds.
Starting with this compound, chemists can create a library by:
Modifying the Carboxyl Group: Converting the carboxylic acid to various amides, esters, or other functional groups by reacting it with a diverse set of amines or alcohols.
Modifying the Amino Group: After removing the Boc protecting group, the resulting free amine can be acylated, alkylated, or sulfonylated with a wide range of reagents.
Modifying the Thienyl Ring: The thiophene (B33073) ring itself can be functionalized, for example, through electrophilic substitution reactions.
These libraries, containing hundreds or thousands of unique compounds based on the common thienyl-β-amino acid scaffold, can then be screened against various biological targets (e.g., enzymes, receptors) to identify novel hits for drug development programs.
Table 4: Illustrative Design of a Small Molecule Library Based on the Thienyl-β-Amino Acid Scaffold
| Scaffold Position | R1 (Modification at Amino Group) | R2 (Modification at Carboxyl Group) |
| Example 1 | Acetyl group | Benzylamide |
| Example 2 | Methylsulfonyl group | Ethyl ester |
| Example 3 | Benzoyl group | Morpholinamide |
| Example 4 | Propyl group | Phenylamide |
Precursor Role in the Chemical Synthesis of Drug Candidates and Advanced Intermediates
Contributions to Stereoselective Synthesis Methodologies
The application of this compound and its structural analogs as chiral synthons has significantly contributed to the advancement of stereoselective synthesis methodologies. Research in this area has primarily focused on the development of efficient and highly selective methods to either synthesize this key intermediate or to utilize it in the construction of more complex chiral molecules. These methodologies are crucial for the synthesis of a variety of bioactive compounds, particularly in the field of pharmaceuticals.
One of the most prominent areas where the utility of β-amino acid synthons is highlighted is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. While much of the detailed literature focuses on the trifluorophenyl analog, the synthetic strategies employed are often applicable to heteroaromatic derivatives like the thienyl compound. These methods underscore the importance of establishing the chiral center with high fidelity.
Key Stereoselective Methodologies:
Asymmetric Hydrogenation: This is a powerful technique for establishing the stereocenter in β-amino acids. In this approach, a prochiral enamine precursor is hydrogenated using a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand. The choice of catalyst and reaction conditions is critical to achieving high enantioselectivity. For the synthesis of related β-aryl-β-amino acids, high enantiomeric excesses (ee) have been reported, demonstrating the efficacy of this method.
Enzymatic Resolution: Biocatalysis offers a green and highly selective alternative for obtaining enantiomerically pure β-amino acids. Lipases and other enzymes can selectively acylate or hydrolyze one enantiomer in a racemic mixture of a β-amino acid ester, allowing for the separation of the desired (S)-enantiomer. This method is valued for its high selectivity and mild reaction conditions.
Chiral Auxiliary-Mediated Synthesis: In this classical approach, a chiral auxiliary is temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed. This method provides a reliable way to control stereochemistry, although it often requires additional synthetic steps for the attachment and removal of the auxiliary.
The table below summarizes representative data for stereoselective synthesis methods applicable to β-amino acids with aromatic and heteroaromatic side chains, illustrating the typical efficiencies of these processes.
| Methodology | Catalyst/Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Yield |
| Asymmetric Hydrogenation | Rh(I)/tBu-JOSIPHOS | Dehydro-β-amino acid | Boc-protected β-amino acid | >99% | 82% |
| Enzymatic Resolution | Lipase | Racemic β-amino acid ester | (S)-β-amino acid | >99% | ~50% (theoretical max) |
| Asymmetric Mannich Reaction | Chiral Thiourea (B124793) Catalyst | N-Boc-aldimine | Boc-β-amino ester | up to 98% | ~Quantitative |
The data presented is illustrative of the efficiencies of these stereoselective methods for analogous compounds and may not represent the exact outcomes for this compound itself, for which specific detailed research findings are limited in publicly available literature.
The development and refinement of these stereoselective synthesis methodologies, driven by the need for enantiomerically pure building blocks like this compound, continue to be an active area of research, enabling the synthesis of increasingly complex and potent therapeutic agents.
Advanced Analytical and Spectroscopic Characterization in Research
Elucidation of Molecular Structure for Synthetic Products and Intermediates
A combination of spectroscopic methods is employed to unequivocally determine the molecular structure of Boc-(S)-3-Amino-4-(3-thienyl)-butyric acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are utilized to probe the chemical environments of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The characteristic chemical shifts (δ) are influenced by the electronic environment of each proton.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Boc (9H) | ~1.40 | Singlet | - |
| CH₂-COOH (2H) | ~2.50-2.60 | Multiplet | - |
| CH-NH (1H) | ~4.10-4.20 | Multiplet | - |
| CH₂-Thienyl (2H) | ~2.90-3.10 | Multiplet | - |
| Thienyl (3H) | ~6.90-7.30 | Multiplet | - |
| NH (1H) | ~5.00-5.20 | Broad Doublet | ~8-9 |
| COOH (1H) | ~12.0 | Broad Singlet | - |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and the nature of its attached atoms.
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Boc (CH₃)₃ | ~28.5 |
| Boc C(CH₃)₃ | ~79.5 |
| CH₂-COOH | ~40.0 |
| CH-NH | ~50.0 |
| CH₂-Thienyl | ~35.0 |
| Thienyl C | ~125.0-140.0 |
| C=O (Boc) | ~155.0 |
| C=O (Acid) | ~175.0 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₁₃H₁₉NO₄S), the calculated exact mass provides a stringent confirmation of its chemical composition.
Interactive Data Table: HRMS Data for this compound
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 286.1108 |
| [M+Na]⁺ | 308.0927 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational frequencies of the bonds.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |
| N-H (Amide) | 3300-3500 (moderate) | Stretching |
| C-H (sp³ and sp²) | 2850-3100 | Stretching |
| C=O (Carboxylic Acid) | ~1710 | Stretching |
| C=O (Boc) | ~1690 | Stretching |
| C=C (Thienyl) | 1400-1600 | Stretching |
Confirmation of Enantiomeric Purity and Absolute Configuration
For a chiral molecule, confirming its enantiomeric purity and determining its absolute configuration are of paramount importance.
Chiral Chromatography (HPLC, GC) Methodologies
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating enantiomers, thereby allowing for the determination of enantiomeric excess (% ee). These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For Boc-protected amino acids, macrocyclic glycopeptide-based CSPs are often effective.
A typical chiral HPLC method for the analysis of this compound would involve a mobile phase consisting of a mixture of hexane (B92381) and a polar alcohol like isopropanol, with a small amount of an acidic modifier such as trifluoroacetic acid to improve peak shape.
Vibrational Circular Dichroism (VCD) and X-ray Crystallography for Stereochemical Assignment
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a known configuration (e.g., S), the absolute stereochemistry can be unequivocally assigned.
X-ray Crystallography: When a single crystal of the compound can be grown, X-ray crystallography provides the most definitive determination of its three-dimensional structure, including the absolute configuration. The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of electron density and thus the positions of all atoms in space. For Boc-protected amino acids, the crystal structure reveals key conformational features and intermolecular interactions.
Future Research Directions and Translational Opportunities
Exploration of Expanded Synthetic Utility and Reaction Scope
The current utility of Boc-(S)-3-Amino-4-(3-thienyl)-butyric acid is primarily centered on its role as a precursor in peptide synthesis. nbinno.com Future research should aim to expand its synthetic utility beyond this traditional application. The exploration of novel transformations of its functional groups—the carboxylic acid, the protected amine, and the thienyl ring—could lead to the synthesis of a diverse range of complex molecules.
Researchers can investigate the derivatization of the carboxylic acid to form amides, esters, and other functionalities, which could serve as key intermediates in the synthesis of small molecule drugs. The Boc-protected amine, once deprotected, offers a site for various coupling reactions. Furthermore, the thienyl ring can be subjected to electrophilic substitution and metal-catalyzed cross-coupling reactions to introduce further molecular complexity. A deeper understanding of the reactivity of each functional group will be crucial for designing efficient and selective synthetic routes.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reactions | Potential Products |
| Carboxylic Acid | Amide coupling, Esterification, Reduction | Bioactive amides, Ester prodrugs, Chiral alcohols |
| Boc-protected Amine (after deprotection) | Acylation, Alkylation, Reductive amination | N-functionalized derivatives, Secondary amines |
| Thienyl Ring | Electrophilic substitution (e.g., halogenation, nitration), Metal-catalyzed cross-coupling (e.g., Suzuki, Heck) | Functionalized thienyl derivatives with extended conjugation or appended pharmacophores |
Design of Next-Generation Thienyl-β-Amino Acid Derivatives for Enhanced Properties
The design and synthesis of novel derivatives of this compound with enhanced biological and physicochemical properties represent a significant area for future investigation. By strategically modifying the core structure, it is possible to fine-tune the molecule's activity, selectivity, and pharmacokinetic profile.
Incorporating this thienyl-β-amino acid into peptide sequences can lead to peptidomimetics with improved metabolic stability and altered conformational preferences. The introduction of substituents on the thienyl ring or modifications of the butyric acid backbone can influence binding affinity to biological targets. For instance, the incorporation of fluorinated groups is a known strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The synthesis of novel bioactive peptides containing this and other unnatural amino acids is a promising avenue for the development of new therapeutics.
Development of Sustainable and Green Chemistry Approaches for Industrial Production
With the increasing demand for enantiomerically pure compounds in the pharmaceutical industry, the development of sustainable and cost-effective manufacturing processes for this compound is of paramount importance. Future research should focus on green chemistry principles to minimize the environmental impact of its synthesis.
Biocatalytic and chemoenzymatic strategies offer promising alternatives to traditional chemical methods. The use of enzymes, such as transaminases, could enable the asymmetric synthesis of the chiral amine with high enantioselectivity under mild reaction conditions. Exploring enzymatic resolutions of racemic mixtures or the use of whole-cell biocatalysts could also lead to more sustainable production routes. Furthermore, the optimization of reaction conditions to reduce solvent waste and energy consumption will be crucial for large-scale industrial production.
Interdisciplinary Research in Chemical Biology and Material Science
The unique properties of the thienyl group open up possibilities for the application of this compound in interdisciplinary fields such as chemical biology and material science. The thienyl moiety can serve as a scaffold for the development of molecular probes and sensors. Its electron-rich nature makes it suitable for incorporation into systems designed for fluorescence or electrochemical detection of biological events.
In material science, amino acids and their derivatives are being explored as monomers for the synthesis of novel biodegradable polymers. The incorporation of the thienyl group into a polymer backbone could impart unique electronic and optical properties, leading to the development of new functional materials for applications in electronics and photonics.
Computational Studies for Predictive Synthesis and Molecular Design
Computational chemistry can play a pivotal role in accelerating the research and development of this compound and its derivatives. Quantum chemical calculations can be employed to predict the reactivity of the molecule and to elucidate reaction mechanisms, thereby guiding the design of more efficient synthetic routes.
Molecular dynamics simulations can be used to study the conformational preferences of peptides containing this unnatural amino acid, providing insights into their structure-activity relationships. These computational approaches can aid in the rational design of novel derivatives with desired biological activities and can help in predicting their binding modes to target proteins. The integration of computational modeling with experimental work will be essential for the efficient exploration of the vast chemical space accessible from this versatile building block.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for Boc-(S)-3-Amino-4-(3-thienyl)-butyric acid?
- Methodological Answer : The synthesis typically involves multi-step routes, including:
- Condensation : Reacting 3-thienylacetic acid derivatives with protected amino precursors (e.g., BOC-protected intermediates) to form the backbone.
- Protection/Deprotection : Using tert-butoxycarbonyl (Boc) groups to protect the amine during synthesis, followed by acidic deprotection (e.g., TFA) .
- Stereochemical Control : Chiral resolution or asymmetric synthesis to ensure the (S)-configuration, critical for biological activity .
Q. How should this compound be stored to ensure stability?
- Storage Guidelines :
- Store at 2–8°C in airtight, light-protected containers to prevent degradation.
- Avoid exposure to moisture, as the Boc group is sensitive to hydrolysis.
- For long-term storage, lyophilize and keep under inert gas (e.g., argon) .
Q. What analytical techniques are essential for characterizing this compound?
- Primary Methods :
- NMR Spectroscopy : H NMR (δ 1.4 ppm for Boc methyl groups) and C NMR to confirm the thienyl moiety and stereochemistry.
- Mass Spectrometry : HRMS with exact mass analysis (e.g., 304.1526 Da for related analogs) to verify molecular formula .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the thienyl ring) influence biological activity?
- SAR Insights :
- Electron-Withdrawing Groups (e.g., -CN, -NO): Enhance binding to CNS targets (e.g., neuroprotective receptors) but may reduce solubility .
- Halogen Substituents (e.g., -Br, -F): Improve metabolic stability but require optimization to avoid steric hindrance .
- 3-Thienyl vs. Phenyl : The thienyl group’s sulfur atom may enhance π-stacking interactions in enzyme binding pockets, as seen in anticonvulsant studies .
Q. How can contradictory activity data between synthetic batches be resolved?
- Troubleshooting Steps :
Purity Reassessment : Verify via HPLC-MS to rule out impurities (>99% purity required for reliable bioassays) .
Stereochemical Analysis : Use chiral HPLC or circular dichroism (CD) to confirm enantiomeric excess (e.g., >98% (S)-isomer) .
Solvent Artifacts : Test for residual solvents (e.g., DMF, THF) via H NMR, which may interfere with assays .
- Case Study : A 2020 study resolved discrepancies in neuroprotective activity by identifying residual palladium catalysts in batches synthesized via Suzuki coupling .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Process Optimization :
- Catalyst Screening : Use Pd/C or nickel catalysts for efficient cross-coupling with thienyl intermediates .
- Solvent Selection : Replace DMF with acetonitrile/water mixtures to improve Boc-deprotection kinetics .
- Temperature Control : Maintain ≤0°C during sensitive steps (e.g., amine protection) to minimize side reactions .
- Yield Monitoring : Track intermediates via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and isolate via flash chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
